Ácido 6-Bromo-4-cloroquinolina-2-carboxílico

Descripción general

Descripción

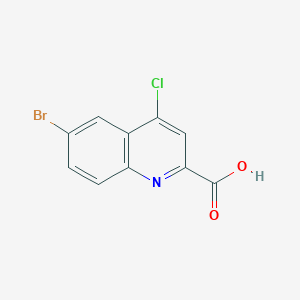

6-Bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of 6-bromo derivatives, including 6-bromo-4-chloroquinoline-2-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. A study demonstrated that various arylated quinoline carboxylic acids exhibited significant activity against both replicating and non-replicating forms of M. tuberculosis . Specifically, compounds modified with the 6-bromo group showed moderate anti-tuberculosis activity, indicating their potential as lead compounds for further development.

Synthesis of Omipalisib

6-Bromo-4-chloroquinoline-2-carboxylic acid serves as an important intermediate in the synthesis of Omipalisib (GSK2126458), a selective inhibitor targeting PI3K and mTOR pathways. This compound is under investigation for treating various cancers and fibrotic diseases . The efficient synthesis methods developed for this intermediate have improved yields significantly, making it suitable for industrial-scale production .

Study on Mycobacterium tuberculosis Inhibitors

A comprehensive study focused on the synthesis and characterization of arylated quinoline carboxylic acids, including derivatives of 6-bromo-4-chloroquinoline-2-carboxylic acid. The research involved in vitro screening against M. tuberculosis, utilizing methods such as the MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay) to assess efficacy against both active and dormant bacterial states .

| Compound | Activity Against M. tuberculosis | Notes |

|---|---|---|

| 6-Bromo-4-chloroquinoline-2-carboxylic acid | Moderate | Effective against non-replicating forms |

| 7i & 7m | High | Best inhibitors identified in the study |

Synthesis Pathway Optimization

The preparation methods for synthesizing 6-bromo-4-chloroquinoline derivatives have been optimized to enhance yield and reduce environmental impact. A notable method involves a three-step reaction process that utilizes readily available reagents, achieving over 70% yield compared to previous methods with yields between 26% to 42% . This advancement not only lowers production costs but also supports the scalability of drug development processes.

Safety and Regulatory Information

While exploring its applications, it is crucial to acknowledge the safety profile of 6-bromo-4-chloroquinoline-2-carboxylic acid. The compound has been classified with several hazard warnings, including acute toxicity if swallowed and skin irritation . Researchers must adhere to proper safety protocols when handling this substance in laboratory settings.

Métodos De Preparación

The synthesis of 6-Bromo-4-chloroquinoline-2-carboxylic acid typically involves multiple steps. One common method starts with 4-bromaniline, which undergoes a series of reactions including the use of ethyl propiolate and phosphorus trichloride . The process involves three main steps and is noted for its simplicity and environmental friendliness, achieving a high yield of over 70% . This method is suitable for industrial-scale production due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

6-Bromo-4-chloroquinoline-2-carboxylic acid participates in various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common reagents used in these reactions include sodium azide, potassium dodecatungstocobaltate trihydrate, and various organoboron reagents . The major products formed from these reactions are often other quinoline derivatives with potential biological activities .

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

6-Bromo-4-chloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

6-Bromo-2-chloroquinoline: Differing by the position of the carboxylic acid group, this compound has distinct chemical and biological properties.

4-Chloroquinoline-2-carboxylic acid: Lacking the bromine atom, this compound exhibits different reactivity and applications.

6-Bromoquinoline-2-carboxylic acid:

Actividad Biológica

6-Bromo-4-chloroquinoline-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antimicrobial, anticancer, and antitubercular properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for 6-Bromo-4-chloroquinoline-2-carboxylic acid is . Its structure includes a quinoline ring with bromine and chlorine substituents, which are critical for its biological activity. The presence of these halogens can enhance the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 6-Bromo-4-chloroquinoline-2-carboxylic acid. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the inhibition of bacterial DNA gyrase, a crucial enzyme for bacterial replication.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, derivatives of quinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific pathways influenced by 6-Bromo-4-chloroquinoline-2-carboxylic acid are still under investigation, but preliminary data suggest it may target signaling pathways involved in tumor growth.

Antitubercular Activity

One of the most notable applications of 6-Bromo-4-chloroquinoline-2-carboxylic acid is its efficacy against Mycobacterium tuberculosis (Mtb). A study evaluated multiple quinoline carboxylic acids and found that certain derivatives exhibited strong inhibitory effects against both replicating and non-replicating forms of Mtb . The compound's ability to inhibit DNA gyrase in Mtb was particularly noted, suggesting a targeted approach in developing new antitubercular agents.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A comparative study assessed various halogenated quinolines for their antimicrobial properties. The results demonstrated that 6-Bromo-4-chloroquinoline-2-carboxylic acid had a minimum inhibitory concentration (MIC) significantly lower than many tested analogs, indicating superior efficacy against specific bacterial strains .

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines showed that treatment with 6-Bromo-4-chloroquinoline-2-carboxylic acid led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent .

Case Study 3: Tuberculosis Inhibition

A recent screening of quinoline derivatives highlighted that modifications at specific positions on the quinoline ring could enhance activity against Mtb. The study indicated that 6-Bromo-4-chloroquinoline-2-carboxylic acid retained significant activity at low concentrations, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Antitubercular Activity |

|---|---|---|---|

| 6-Bromo-4-chloroquinoline-2-carboxylic acid | High | Moderate | High |

| 2-Chloroquinoline-4-carboxylic acid | Moderate | Low | Moderate |

| 6-Bromoquinoline-4-carboxylic acid | Low | Moderate | Low |

The biological activities of 6-Bromo-4-chloroquinoline-2-carboxylic acid are primarily attributed to its interaction with specific molecular targets. For instance, its inhibition of DNA gyrase disrupts bacterial replication processes. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Propiedades

IUPAC Name |

6-bromo-4-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRWJJGCTINMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652188 | |

| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887589-43-7 | |

| Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.